molecular formula C9H10ClF2N B6162992 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride CAS No. 1894026-10-8

1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6162992
CAS No.: 1894026-10-8
M. Wt: 205.6
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Description

This compound is characterized by the presence of a cyclopropane ring attached to a difluorophenyl group, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride involves several steps. One common method starts with the reaction of 2,6-difluorobenzene with 3-chloropropionyl chloride to produce 3-chloro-1-(2,6-difluorophenyl)propan-1-one . This intermediate is then subjected to a series of reactions, including the addition of N,N-dimethylformamide, phloroglucinol, and sodium iodide, to yield 1-(2,6-difluorophenyl)-3-nitropropan-1-one . The final step involves the reduction of the nitro group by catalytic hydrogenation using a palladium catalyst and zinc dust to obtain 1-(2,6-difluorophenyl)cyclopropan-1-amine .

Chemical Reactions Analysis

1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Scientific Research Applications

1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2,6-difluorophenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

    1-(2,4-difluorophenyl)cyclopropan-1-amine hydrochloride: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring.

    1-(2,5-difluorophenyl)cyclopropan-1-amine hydrochloride: Another similar compound with fluorine atoms at the 2 and 5 positions.

    1-(2,4-difluorophenyl)methylcyclopropan-1-amine hydrochloride: This compound has a methyl group attached to the cyclopropane ring.

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

1894026-10-8

Molecular Formula

C9H10ClF2N

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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